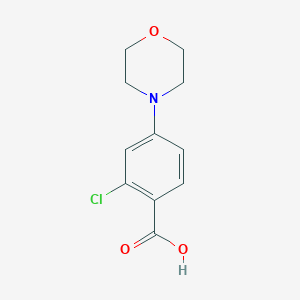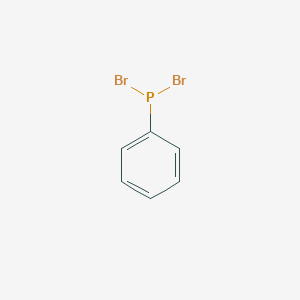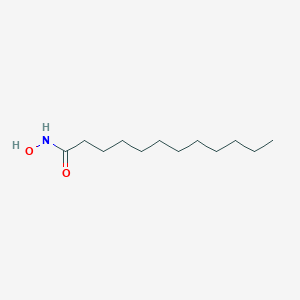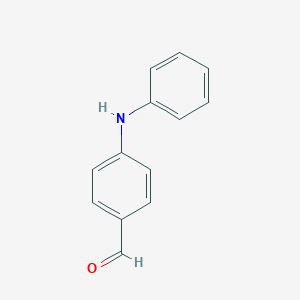
2-Chloro-4-morpholinobenzoic acid
Vue d'ensemble
Description
2-Chloro-4-morpholinobenzoic acid is a chemical compound with the molecular formula C11H12ClNO3 . It is a derivative of morpholine, which is a common structural motif found in various natural products and drug molecules .
Synthesis Analysis
The synthesis of morpholine derivatives has been reported in the literature. For instance, a new series of morpholine derivatives was prepared by reacting morpholine with ethyl chloro acetate in the presence of triethylamine as a catalyst .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-morpholinobenzoic acid consists of a morpholine ring attached to a benzoic acid group with a chlorine atom at the 2-position . The InChI key for this compound is AJCOZBPUPGTLME-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-4-morpholinobenzoic acid is 241.67 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 2 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis of Derivatives : 2-Chloro-4-morpholinobenzoic acid and its derivatives, such as 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, have been synthesized and structurally analyzed for potential biological applications, including as molluscicidal agents (Duan et al., 2014).
Biochemistry and Pharmacology
- Antimicrobial Activity : Novel analogues of 2-Chloro-4-morpholinobenzoic acid, specifically 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, have been synthesized and shown to possess antimicrobial properties. Their effectiveness was tested against various fungal and bacterial strains, demonstrating potential as bioactive compounds (Jayadevappa et al., 2012).
Chemical Stability and Degradation
- Stability Analysis : The stability and degradation of morpholinium compounds, including those similar to 2-Chloro-4-morpholinobenzoic acid, have been studied under various conditions. These studies are crucial for understanding the durability and breakdown of such compounds in different environments (Varynskyi & Kaplaushenko, 2019).
Environmental and Analytical Chemistry
- Environmental Impact : Research has been conducted on the environmental impact of related compounds, such as 2,4-dichlorophenoxyacetic acid, a herbicide that shares structural similarities with 2-Chloro-4-morpholinobenzoic acid. These studies help in understanding the ecological footprint and potential risks associated with such chemicals (Zuanazzi et al., 2020).
Safety And Hazards
Orientations Futures
The active pharmaceutical ingredient 2-chloro-4-nitrobenzoic acid, which is structurally similar to 2-Chloro-4-morpholinobenzoic acid, has shown promise as a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent . This suggests potential future directions for the study and application of 2-Chloro-4-morpholinobenzoic acid.
Propriétés
IUPAC Name |
2-chloro-4-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCOZBPUPGTLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377014 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-morpholinobenzoic acid | |
CAS RN |
175153-55-6 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)

